molecular formula C10H8N2O B13082019 3-(4-Cyano-phenoxy)propanenitrile

3-(4-Cyano-phenoxy)propanenitrile

Cat. No.: B13082019
M. Wt: 172.18 g/mol
InChI Key: XMUPLQCTDVWUNT-UHFFFAOYSA-N
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Description

3-(4-Cyano-phenoxy)propanenitrile is an organic compound with the molecular formula C10H8N2O It is characterized by the presence of a cyano group (-CN) attached to a phenoxy group, which is further connected to a propanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Amides and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles and other organic compounds.

Scientific Research Applications

3-(4-Cyano-phenoxy)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical compound.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Cyano-phenoxy)propanenitrile involves its interaction with specific molecular targets and pathways. The cyano group (-CN) is highly reactive and can participate in various chemical reactions, influencing the compound’s biological activity. The phenoxy group provides stability and can interact with different biological receptors, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Cyano-phenoxy)propanenitrile is unique due to its combination of a phenoxy group and a cyano group, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it valuable in various fields of research and industry.

Biological Activity

3-(4-Cyano-phenoxy)propanenitrile is a compound of interest due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a cyano group attached to a phenoxy moiety, which contributes to its unique biological properties. The presence of the cyano group is significant as it can enhance the compound's reactivity and interaction with biological targets.

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For instance, studies have shown that compounds with similar structures can inhibit the activity of PI3 kinase, which is crucial in cancer progression and survival.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus showing potential for treating conditions like rheumatoid arthritis and inflammatory bowel disease .

3. Neuroprotective Properties

Emerging research indicates that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The cyano group may facilitate interactions with various enzymes, leading to inhibited activity that can affect cellular signaling pathways.
  • Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing downstream biological effects.

Data Table: Comparative Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundCyano group on phenoxyAnticancer, anti-inflammatory
3-(2-Methoxyphenoxy)propanenitrileLacks cyano substitutionModerate anticancer activity
4-Cyano-3-methoxyphenylacetonitrileContains acetonitrile moietyAntimicrobial properties

Case Studies

  • Study on Anticancer Efficacy :
    A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.
  • Anti-inflammatory Research :
    Another investigation focused on the anti-inflammatory effects of the compound in a rat model of arthritis. The administration of this compound led to reduced swelling and pain scores, suggesting its potential as a therapeutic agent for inflammatory diseases.

Properties

IUPAC Name

4-(2-cyanoethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUPLQCTDVWUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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